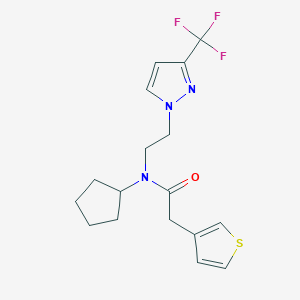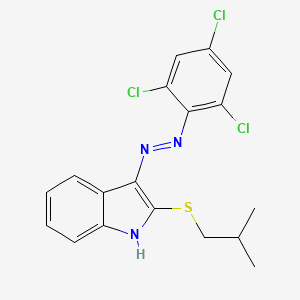![molecular formula C17H15N3O4S2 B2369768 4-[(4-methoxyphenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)benzamide CAS No. 898411-43-3](/img/structure/B2369768.png)
4-[(4-methoxyphenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4-methoxyphenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)benzamide, commonly known as MTB, is an organic compound with a molecular formula C19H16N2O4S2. It contains a thiazole moiety, which is an important heterocycle in the world of chemistry. The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .
Molecular Structure Analysis
The molecular structure of 4-[(4-methoxyphenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)benzamide is characterized by the presence of a thiazole ring, which consists of sulfur and nitrogen. This ring has many reactive positions due to its aromaticity . The compound also contains a methoxyphenyl group and a sulfonylamino group.Aplicaciones Científicas De Investigación
Photodynamic Therapy for Cancer Treatment
Compounds with the structural framework of 4-[(4-methoxyphenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)benzamide have been investigated for their potential in photodynamic therapy (PDT) for cancer treatment. Specifically, zinc phthalocyanines substituted with benzenesulfonamide derivative groups, similar in structural motifs to the given compound, have shown high singlet oxygen quantum yields. These properties are critical for effective PDT, indicating that derivatives of 4-[(4-methoxyphenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)benzamide might possess significant potential as Type II photosensitizers for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Anticonvulsant Activity
Sulfonamide derivatives of thiazolidin-4-ones, which share a similar sulfonamide component with 4-[(4-methoxyphenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)benzamide, have been synthesized and evaluated for anticonvulsant activity. These compounds have shown significant activity in animal models, highlighting the potential therapeutic applications of sulfonamide-based compounds in the treatment of convulsive disorders (Siddiqui, Arshad, Khan, & Ahsan, 2010).
Cardiac Electrophysiological Activity
N-substituted-4-(1H-imidazol-1-yl)benzamides and benzene-sulfonamides, with structural similarities to the given chemical compound, have been studied for their cardiac electrophysiological activity. These compounds exhibit potency comparable to known class III agents, suggesting potential for development as treatments for arrhythmias (Morgan et al., 1990).
Anticancer Activity
Phenylaminosulfanyl-1,4-naphthoquinone derivatives, related in function to sulfonamide compounds, have been synthesized and shown to possess potent cytotoxic activity against various cancer cell lines. The study indicates that similar sulfonamide derivatives might offer promising anticancer properties, with low toxicity to normal cells and the ability to induce apoptosis and cell cycle arrest (Ravichandiran et al., 2019).
Antimicrobial and Antifungal Properties
Research into new pyridine derivatives, including sulfonamide-based compounds, has shown considerable antimicrobial activity. This suggests that the structural components of 4-[(4-methoxyphenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)benzamide might be effectively used to develop new antimicrobial agents, potentially addressing a wide range of bacterial and fungal infections (Patel & Agravat, 2009).
Direcciones Futuras
Thiazole derivatives, including 4-[(4-methoxyphenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)benzamide, have potential for various applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities . Therefore, future research could focus on exploring these potential applications and understanding the mechanisms of action of these compounds.
Mecanismo De Acción
Mode of Action
Based on its structural similarity to other known compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
Based on its structural similarity to other known compounds, it may affect a variety of biochemical pathways .
Pharmacokinetics
Based on its structural properties, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
Based on its structural similarity to other known compounds, it may have a variety of effects at the molecular and cellular level .
Action Environment
The action of this compound can be influenced by a variety of environmental factors, including pH, temperature, and the presence of other molecules. These factors can affect the compound’s stability, efficacy, and action .
Propiedades
IUPAC Name |
4-[(4-methoxyphenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4S2/c1-24-14-6-8-15(9-7-14)26(22,23)20-13-4-2-12(3-5-13)16(21)19-17-18-10-11-25-17/h2-11,20H,1H3,(H,18,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDHYLBPAGCCYFT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NC3=NC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-methoxyphenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1S,2R)-2-(2-Fluorophenoxy)cyclopentyl]oxirane-2-carboxamide](/img/structure/B2369685.png)



![N-[2-(4-Cyclopropyl-5-oxo-3-pyridin-3-yl-1,2,4-triazol-1-yl)ethyl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2369693.png)
![4-chloro-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B2369694.png)


![2-(2-hydroxyethyl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B2369698.png)
![(E)-1-ethyl-N-(3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-5-carboxamide](/img/structure/B2369699.png)
![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(4-methoxyphenyl)ethanone](/img/structure/B2369700.png)
![N-(2-chlorophenyl)-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide](/img/structure/B2369701.png)

![N-[1-(2,3-Dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-2-oxochromene-3-carboxamide](/img/structure/B2369706.png)